Linsidomine
Overview
Description
Linsidomine, also known as 3-morpholinosydnonimine or SIN-1, is a vasodilator . It is a metabolite of the antianginal drug molsidomine and acts by releasing nitric oxide (NO) from the endothelial cells nonenzymatically . It also hyperpolarizes the cell membrane through influencing the sodium-potassium pump, thereby rendering it less responsive to adrenergic stimulation .
Synthesis Analysis
Linsidomine is synthesized via a mechanochemical approach, which involves the mechanosynthesis of sydnones . This method has been extended to two related families of molecules, diarylsydnones and iminosydnones . A ball-milling approach towards the synthesis of diaryl sydnones was developed, which is a necessary step for the synthesis of potential sydnone-based ligands of metal complexes .Molecular Structure Analysis
The molecular formula of Linsidomine is C6H10N4O2 . Its average mass is 170.169 Da and its monoisotopic mass is 170.080383 Da . The IUPAC name for Linsidomine is 3-morpholin-4-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine .Physical And Chemical Properties Analysis
The physical and chemical properties of Linsidomine include a molecular formula of C6H10N4O2, an average mass of 170.169 Da, and a monoisotopic mass of 170.080383 Da .Scientific Research Applications
Cardiovascular Research
Scientific Field
Pharmacology and Cardiology Application Summary: Linsidomine is used as a vasodilator due to its ability to release nitric oxide (NO) nonenzymatically from endothelial cells . Methods of Application:
- Efficacy: Usable erection in about 70% of patients and full erection in up to 50% of patients .
- Safety: Does not appear to be associated with priapism .
Neuroprotection
Scientific Field
Neuroscience Application Summary: Investigated for its neuroprotective properties against oxidative stress on neurons . Methods of Application:
Neurodegenerative Diseases
Scientific Field
Neurology Application Summary: Linsidomine is studied for its role in the pathogenesis of neurodegenerative diseases as a peroxynitrite-generating compound . Methods of Application:
Erectile Dysfunction
Scientific Field
Urology Application Summary: Linsidomine is used in the treatment of erectile dysfunction due to its vasodilatory effects . Methods of Application:
Cerebral Vasospasm
Scientific Field
Neurosurgery and Neurology Application Summary: Linsidomine is compared with papaverine for its potency in relaxing isolated serotonin-precontracted human cadaveric cerebral arteries . Methods of Application:
Unstable Angina
Scientific Field
Cardiology Application Summary: Linsidomine’s efficacy is compared with isosorbide dinitrate in stabilizing patients with severe unstable angina . Methods of Application:
Antianginal Therapy
Scientific Field
Cardiology Application Summary: Linsidomine is a metabolite of the antianginal drug molsidomine and is used for its vasodilatory properties to treat angina pectoris . Methods of Application:
Sodium-Potassium Pump Influence
Scientific Field
Cellular Physiology Application Summary: Linsidomine has been shown to hyperpolarize the cell membrane by influencing the sodium-potassium pump, making cells less responsive to adrenergic stimulation . Methods of Application:
Analgesic Co-Crystals
Scientific Field
Pharmaceutical Chemistry Application Summary: Linsidomine is used in the design and synthesis of new multi-component bi-functional analgesic crystalline solids, co-crystals, and salts . Methods of Application:
- Analgesic Efficacy: The resulting salts and co-crystals showed enhanced efficacy and potency compared to individual compounds .
Vascular Maladaptive Processes
Scientific Field
Vascular Biology Application Summary: Linsidomine’s vasodilatory properties are studied in relation to vascular maladaptive processes that contribute to chronic pain . Methods of Application:
- Pain Management: Findings suggest potential benefits in managing chronic pain by targeting multiple neural and non-neural processes .
Cerebral Vasospasm Treatment
Scientific Field
Neurology and Pharmacology Application Summary: Linsidomine is compared with papaverine for its effectiveness in treating cerebral vasospasm . Methods of Application:
Future Directions
properties
IUPAC Name |
3-morpholin-4-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c7-6-5-10(8-12-6)9-1-3-11-4-2-9/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDHHVKWGRFRTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1[N+]2=CC(=N)O[N-]2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16142-27-1 (mono-hydrochloride) | |
Record name | Linsidomine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033876970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID501026026 | |
Record name | 3-Morpholinosydnone imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Linsidomine | |
CAS RN |
33876-97-0 | |
Record name | Linsidomine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33876-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Linsidomine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033876970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Linsidomine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13400 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-Morpholinosydnone imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LINSIDOMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O5U71P6VQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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